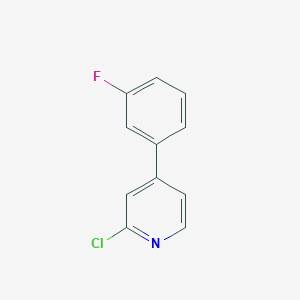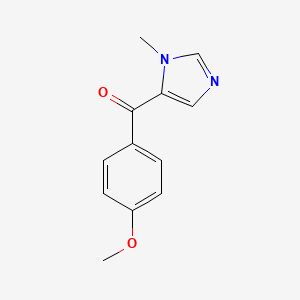
5-(4-Methoxybenzoyl)-1-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxybenzoyl)-1-methyl-1H-imidazole: is an organic compound that belongs to the class of imidazoles It features a methoxybenzoyl group attached to the imidazole ring, which imparts unique chemical and physical properties to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxybenzoyl)-1-methyl-1H-imidazole typically involves the acylation of 1-methyl-1H-imidazole with 4-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The methoxy group in the compound can undergo oxidation to form a hydroxyl group, leading to the formation of 5-(4-Hydroxybenzoyl)-1-methyl-1H-imidazole.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-(4-Hydroxybenzoyl)-1-methyl-1H-imidazole
Reduction: 5-(4-Methoxybenzyl)-1-methyl-1H-imidazole
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(4-Methoxybenzoyl)-1-methyl-1H-imidazole is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its imidazole ring can interact with the active sites of enzymes, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Its ability to interact with biological targets makes it a promising lead compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 5-(4-Methoxybenzoyl)-1-methyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the methoxybenzoyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
5-(4-Methoxyphenyl)-1H-imidazole: Similar structure but lacks the benzoyl group.
5-(4-Methoxybenzoyl)-1H-indole: Contains an indole ring instead of an imidazole ring.
Uniqueness: 5-(4-Methoxybenzoyl)-1-methyl-1H-imidazole is unique due to the presence of both the methoxybenzoyl group and the imidazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C12H12N2O2 |
|---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
(4-methoxyphenyl)-(3-methylimidazol-4-yl)methanone |
InChI |
InChI=1S/C12H12N2O2/c1-14-8-13-7-11(14)12(15)9-3-5-10(16-2)6-4-9/h3-8H,1-2H3 |
InChI-Schlüssel |
GNESIVKLALBDQY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC=C1C(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



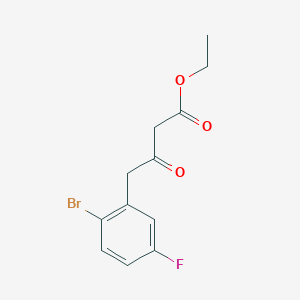

![1-[2-(4-Bromophenoxy)ethyl]-2-methylpiperazine](/img/structure/B15090710.png)
![1-[3-Bromo-4-(oxetan-3-yloxy)phenyl]ethan-1-one](/img/structure/B15090717.png)

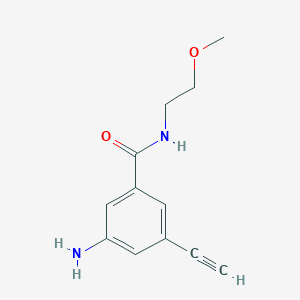
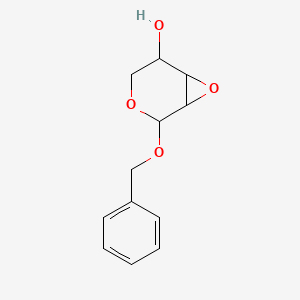

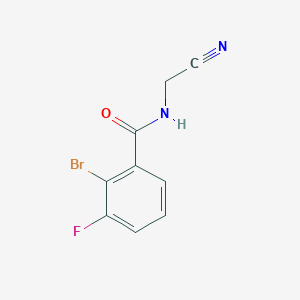

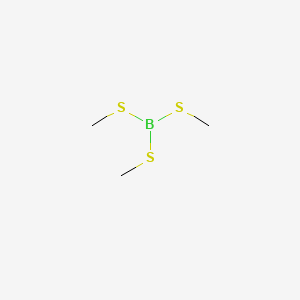
![3-Piperidinepropanoic acid, 1-[3-(trifluoromethyl)benzoyl]-](/img/structure/B15090778.png)
